molecular formula C10H10N2O3 B1462027 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid CAS No. 1152509-79-9

1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid

Cat. No. B1462027
CAS RN: 1152509-79-9
M. Wt: 206.2 g/mol
InChI Key: YXFKJEJXEHTSRI-UHFFFAOYSA-N
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Description

1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid (MMP) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds and is commonly used as a reagent in organic synthesis. MMP has been studied for its ability to act as a ligand, a catalyst, and a chelator in various biochemical and physiological processes.

Scientific Research Applications

1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a ligand in enzyme-catalyzed reactions, as a catalyst in organic synthesis, and as a chelator in various biochemical and physiological processes. Additionally, this compound has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase and thrombin.

Mechanism of Action

1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid works by binding to the active site of enzymes, thus inhibiting their activity. It can also act as a chelator, binding to metal ions and preventing them from participating in biochemical reactions. Furthermore, this compound can act as a catalyst, accelerating the rate of certain reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and thrombin. Additionally, this compound has been found to act as a chelator, binding to metal ions and preventing them from participating in biochemical reactions. Furthermore, this compound has been found to act as a catalyst, accelerating the rate of certain reactions.

Advantages and Limitations for Lab Experiments

1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, this compound is soluble in a variety of solvents, making it easy to work with in the laboratory. However, this compound is not suitable for use in high-temperature reactions, as it is unstable at elevated temperatures.

Future Directions

1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid has potential applications in a variety of fields, including drug development, biotechnology, and medical research. In the field of drug development, this compound could be used to develop new drugs or to improve the efficacy of existing drugs. In biotechnology, this compound could be used to develop new enzymes or to improve the performance of existing enzymes. Additionally, this compound could be used in medical research to study the effects of drugs on the human body. Finally, this compound could be used to develop new catalysts or to improve the performance of existing catalysts.

properties

IUPAC Name

1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-3-4-8(15-6)9-7(10(13)14)5-12(2)11-9/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFKJEJXEHTSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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